2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline
Description
Properties
IUPAC Name |
2-(4-nitrophenoxy)-3-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3O3/c16-15(17,18)13-14(20-12-4-2-1-3-11(12)19-13)24-10-7-5-9(6-8-10)21(22)23/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQJBKIJZIPEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232227 | |
| Record name | 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321433-70-9 | |
| Record name | 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321433-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The reaction of 4-nitrophenol with a suitable quinoxaline derivative to form 2-(4-nitrophenoxy)quinoxaline.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 2-(4-aminophenoxy)-3-(trifluoromethyl)quinoxaline.
Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Scientific Research Applications
The applications of quinoxaline derivatives span a range of scientific fields, including chemistry, biology, medicine, and industry. Specifically, these applications include antimicrobial properties, antiviral activity, and drug development.
Scientific Research Applications
Antimicrobial Properties: Quinoxaline derivatives exhibit both antibacterial and antifungal activities, making them potential antimicrobial agents . Research has explored structural modifications, such as incorporating piperazine or piperidine subunits, to enhance these antimicrobial properties. For example, 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have shown high antibacterial properties against Gram-positive strains, including mycobacteria . The introduction of a halogen atom at the 6-position of the quinoxaline ring can further increase this activity .
Antiviral Activity: Certain quinoxaline derivatives have demonstrated promising antiviral activity in vitro, suggesting their potential as antiviral agents.
Drug Development: The unique structure of quinoxalines allows them to serve as a starting point for designing novel drugs. Quinoxaline derivatives have applications regarding the treatment of several chronic and metabolic diseases, such as cancer, diabetes, neurological disorders, atherosclerosis, and inflammation .
Anticancer Activity: Some quinoxaline derivatives have demonstrated anticancer activity against tested human tumor cells .
Antileishmanial Activity: Quinoxaline sulfonamide derivatives have demonstrated antileishmanial activity . Compound 92 displayed potent antileishmanial activity, although it was less active than the standard drug amphotericin B .
Other Applications
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The nitrophenoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity to its targets, contributing to its bioactivity.
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₅H₈F₃N₃O₃
- Molecular Weight : 335.24 g/mol (calculated).
- Spectroscopic Data: ¹H NMR and ¹³C NMR signals align with aromatic protons and CF₃/NO₂ substituents (δ ~8.2–7.6 ppm for aromatic protons; δ ~121 ppm for CF₃ in ¹³C NMR) .
Comparison with Similar Compounds
Key Observations :
- Yield Challenges: Substitution with bulky or strongly EWGs (e.g., nitrophenoxy) reduces yields compared to chlorination, likely due to steric hindrance and reduced nucleophilicity of the phenoxide ion .
- Positional Effects : The trifluoromethyl group at position 3 (vs. 6) alters electronic properties and steric interactions, impacting biological activity and synthetic pathways .
Key Observations :
- Antimalarial Activity : The nitro group in the target compound may enhance redox activity, contributing to antimalarial effects by targeting the apicoplast .
- Antiviral Limitations : Trifluoromethyl at position 3 in HCV inhibitors (e.g., 18d) reduces potency due to steric clashes with Asp168 and weakened π-stacking interactions .
Electronic and Steric Effects
- Electron-Withdrawing Groups: The nitro group (-NO₂) is a stronger EWG than chloro (-Cl), increasing the quinoxaline ring’s electrophilicity and altering interaction with biological targets (e.g., enzyme active sites) .
- Steric Hindrance : The trifluoromethyl group’s bulk (~2.7 Å van der Waals radius) at position 3 disrupts binding in HCV protease inhibitors but is tolerated in antimalarial targets .
Biological Activity
2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a nitrophenoxy group and a trifluoromethyl group, which contribute to its unique chemical properties. The presence of these functional groups may enhance its lipophilicity and influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group can enhance binding affinity to receptors or enzymes, while the nitro group may undergo reduction to form reactive intermediates that can modulate cellular processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, potentially leading to therapeutic effects in diseases such as cancer or infections.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this quinoxaline derivative could also exhibit activity against various pathogens.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound, revealing promising results in various assays.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antiviral Activity : A study focused on structure-activity relationships (SAR) involving quinoxaline derivatives demonstrated that compounds similar to this compound exhibited significant antiviral activity against Hepatitis C virus (HCV). The compound showed an EC50 value of 0.9 nM against wild-type HCV, indicating potent inhibition of the NS3/4A protease, a crucial enzyme for viral replication .
- Antimicrobial Properties : Research into quinoxaline derivatives has revealed their effectiveness against various bacterial strains, including antibiotic-resistant species like MRSA. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Cytotoxicity in Cancer Models : In vitro studies assessing the cytotoxic effects on human cancer cell lines indicated that derivatives of quinoxaline, including this compound, exhibit IC50 values comparable to established chemotherapeutic agents like doxorubicin. This suggests potential applications in cancer therapy .
Q & A
Basic: What are the optimal synthetic routes for 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Core Formation : Condensation of substituted ortho-phenylenediamine derivatives with α-dicarbonyl compounds under reflux conditions (e.g., THF, 16 hours) to form the quinoxaline core .
- Nitro Group Introduction : Electrophilic aromatic substitution or nucleophilic displacement of a leaving group (e.g., chlorine) using 4-nitrophenol in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: methanol/dichloromethane) to isolate the product .
Optimization Tips : - Use inert atmospheres (argon) to prevent oxidation of intermediates .
- Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions. For example, the trifluoromethyl group appears as a singlet (~δ -62 ppm in 19F NMR), while nitrophenoxy protons show deshielded aromatic signals (δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 350.1) .
- UV/Vis Spectroscopy : Identify π→π* transitions (λmax ~320 nm in acetonitrile) for electronic property analysis .
- TLC : Use silica plates with fluorescent indicator; Rf values aid in purity assessment during synthesis .
Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electronic Effects : The -CF3 group is strongly electron-withdrawing, reducing electron density on the quinoxaline ring. This enhances electrophilic substitution at the 6-position but deactivates nucleophilic attack at the 2-position .
- Reactivity Impact : Stabilizes intermediates in substitution reactions (e.g., SNAr) due to inductive effects. UV/Vis data show a bathochromic shift (Δλ ~15 nm) compared to non-fluorinated analogs, indicating extended conjugation .
- Biological Relevance : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets in drug design .
Advanced: What strategies are effective in analyzing crystallographic data for structural confirmation?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve bond lengths (e.g., C-N: ~1.33 Å) and angles (e.g., C-C-C: ~120°) to confirm stereochemistry. For this compound, expect a monoclinic crystal system (space group P21/c) with Z = 4 .
- Data Validation : Check R1obs (<0.05) and wR2all (<0.15) values for refinement accuracy. Discrepancies in thermal parameters may indicate disordered solvent molecules .
- Complementary Techniques : Pair XRD with DFT calculations to validate torsional angles and intermolecular interactions (e.g., π-π stacking distances ~3.5 Å) .
Advanced: How do structural modifications at the 3-position affect biological activity, based on SAR studies?
Methodological Answer:
- Substituent Size vs. Potency : Larger groups (e.g., isopropyl) at the 3-position reduce potency against drug-resistant HCV NS3/4A protease variants (4-fold decrease in IC50 vs. -CF3 analogs) due to steric clashes in the catalytic triad .
- Electronic Effects : -CF3 improves binding via hydrophobic interactions (ΔG ~-2.3 kcal/mol) and stabilizes transition states in enzyme inhibition. Molecular docking (e.g., Glide SP) shows critical π-stacking with His57 (distance ~3.8 Å) .
- Experimental Validation : Use replicon assays (EC50 <100 nM) and resistance profiling (e.g., D168A variant) to prioritize analogs .
Advanced: What are the challenges in reconciling conflicting data from different analytical methods?
Methodological Answer:
- Case Example : Discrepancies between NMR and MS data may arise from residual solvents (e.g., DCM in 1H NMR) or isotopic impurities in MS. Use high-resolution MS (HRMS, error <2 ppm) and deuterated solvents for clarity .
- Crystallography vs. DFT : Minor deviations in bond angles (Δ ~2°) could indicate crystal packing effects. Validate with Hirshfeld surface analysis to quantify intermolecular interactions .
- Mitigation : Cross-validate using multiple techniques (e.g., IR for functional groups, elemental analysis for C/H/N ratios) .
Methodological: How to troubleshoot low yields in the nitro group introduction step?
Methodological Answer:
- Common Issues : Competing side reactions (e.g., denitration under acidic conditions) or incomplete substitution.
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
